molecular formula C9H9NO2S B3031903 ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate CAS No. 848243-85-6

ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Cat. No.: B3031903
CAS No.: 848243-85-6
M. Wt: 195.24 g/mol
InChI Key: GTLCVBJBTFWUDH-UHFFFAOYSA-N
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Description

Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused thieno-pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Biochemical Analysis

Biochemical Properties

Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of transfected D-amino acid oxidase in CHO cells . This interaction is crucial as it highlights the compound’s potential in modulating enzyme activity, which could be beneficial in therapeutic applications. Additionally, this compound interacts with cytochrome P450 enzymes, specifically inhibiting CYP1A2 and CYP2C19 . These interactions suggest that the compound could affect drug metabolism and detoxification processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of certain cancer cell lines, such as colon cancer cells . This inhibition is likely due to its impact on cell signaling pathways and gene expression. The compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can alter cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with D-amino acid oxidase involves binding to the enzyme’s active site, leading to inhibition . This inhibition can result in altered cellular metabolism and reduced proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell growth and modulation of metabolic pathways . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of other compounds . This interaction can affect the levels of various metabolites within the cell, altering metabolic flux. Additionally, the compound’s inhibition of D-amino acid oxidase impacts the metabolism of amino acids, further influencing cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound localizes to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, affecting its overall activity and function within the cell .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or hydrazides.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to its fused thieno-pyrrole ring system, which imparts specific electronic and steric properties. Similar compounds include:

These compounds share the thieno-pyrrole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)8-5-6-7(13-8)3-4-10-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLCVBJBTFWUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649506
Record name Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848243-85-6
Record name Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution (0.3 M) of ethyl 4-[(tert-butoxycarbonyl)amino]-5-[(trimethylsilyl)ethynyl]thiophene-2-carboxylate in THF was treated with n-Bu4NF (2 eq.). The mixture was irradiated in a microwave apparatus at 120° C. for 20 min. Evaporation of the solvent gave a residue that was purified by flash chromatography on silica gel (1:3 AcOEt/petroleum ether) to afford the title compound (94%) as a solid.
Name
ethyl 4-[(tert-butoxycarbonyl)amino]-5-[(trimethylsilyl)ethynyl]thiophene-2-carboxylate
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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